molecular formula C21H24N2O7S2 B1526262 KP-457 CAS No. 1365803-52-6

KP-457

Cat. No.: B1526262
CAS No.: 1365803-52-6
M. Wt: 480.6 g/mol
InChI Key: VIWDSTUVCAZZDF-UHFFFAOYSA-N
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Description

KP-457 is a selective inhibitor of a disintegrin and metalloproteinase 17 (ADAM17), also known as tumor necrosis factor-alpha converting enzyme. This compound has shown significant potential in various scientific research applications, particularly in the field of induced pluripotent stem cell-derived platelets.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

KP-457 is synthesized through a series of chemical reactions that involve the formation of a reverse-hydroxamate structure. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired molecular configuration. The reaction conditions are carefully controlled to ensure the purity and efficacy of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure consistent quality. The compound is then purified and tested for its inhibitory activity against ADAM17.

Chemical Reactions Analysis

Types of Reactions

KP-457 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: this compound can be reduced using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products.

Scientific Research Applications

KP-457 has a wide range of scientific research applications, including:

    Chemistry: Used as a selective inhibitor in various chemical reactions to study the role of ADAM17.

    Biology: Employed in biological studies to understand the function of ADAM17 in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where ADAM17 plays a critical role.

    Industry: Utilized in the production of induced pluripotent stem cell-derived platelets for transfusion purposes.

Comparison with Similar Compounds

KP-457 is compared with other similar compounds such as GM-6001 and p38 mitogen-activated protein kinase inhibitors. Unlike these compounds, this compound effectively enhances the production of functional human induced pluripotent stem cell-derived platelets at 37°C. This unique property makes this compound a valuable tool in scientific research and potential therapeutic applications.

List of Similar Compounds

  • GM-6001
  • p38 mitogen-activated protein kinase inhibitors

This compound stands out due to its higher selectivity and efficacy in inhibiting ADAM17, making it a promising compound for further research and development .

Properties

IUPAC Name

N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWDSTUVCAZZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365803-52-6
Record name N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of KP-457 and how does it impact platelet production from human induced pluripotent stem cells (hiPSCs)?

A1: this compound is a selective inhibitor of ADAM17 (a disintegrin and metalloproteinase 17). [, , ] ADAM17 is known to cleave glycoprotein Ibα (GPIbα) from the surface of platelets, particularly at 37°C. GPIbα is critical for platelet adhesion and function, and its loss renders platelets less effective. By selectively inhibiting ADAM17, this compound prevents GPIbα shedding and thus improves the yield of functional platelets from hiPSCs cultured at 37°C. [, , ]

Q2: How does this compound compare to other inhibitors tested in the context of hiPSC-derived platelet production?

A2: The research compared this compound to pan-metalloproteinase inhibitors like GM-6001 and p38 MAPK inhibitors like SB203580. this compound demonstrated superior efficacy in preventing GPIbα shedding at lower concentrations compared to GM-6001. [] While p38 MAPK inhibitors have shown some promise in preventing GPIbα shedding in stored platelets, they were found to be cytotoxic during the hiPSC differentiation process, ultimately reducing platelet yield. [] This suggests that this compound offers a more targeted and less toxic approach for enhancing functional hiPSC-derived platelet production.

Q3: What in vivo evidence supports the efficacy of this compound in improving hiPSC-derived platelet function?

A3: Researchers employed a thrombus formation model using immunodeficient mice transfused with hiPSC-derived platelets. Platelets generated in the presence of this compound demonstrated significantly improved hemostatic function compared to those generated without the inhibitor. [] This finding highlights the translational potential of this compound in generating functional platelets for therapeutic applications.

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